molecular formula C10H8OS2 B428718 1,2-Di(3-thienyl)ethanone

1,2-Di(3-thienyl)ethanone

Cat. No.: B428718
M. Wt: 208.3g/mol
InChI Key: CPJCPQHIBQCBKJ-UHFFFAOYSA-N
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Description

1,2-Di(3-thienyl)ethanone is a diketone derivative featuring two 3-thienyl substituents attached to an ethanone backbone. Thienyl groups are sulfur-containing heteroaromatic rings, which impart unique electronic and steric properties to the molecule.

Properties

Molecular Formula

C10H8OS2

Molecular Weight

208.3g/mol

IUPAC Name

1,2-di(thiophen-3-yl)ethanone

InChI

InChI=1S/C10H8OS2/c11-10(9-2-4-13-7-9)5-8-1-3-12-6-8/h1-4,6-7H,5H2

InChI Key

CPJCPQHIBQCBKJ-UHFFFAOYSA-N

SMILES

C1=CSC=C1CC(=O)C2=CSC=C2

Canonical SMILES

C1=CSC=C1CC(=O)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. Substituent Position in Thienyl Derivatives

  • 3-Thienyl vs. 2-Thienyl: highlights that substitution at the 3-position of the thienyl ring (as in 1,2-Di(3-thienyl)ethanone) leads to lower enantioselectivity (88:12 er) in catalytic asymmetric hydroboration compared to 2-thienyl derivatives (97:3 er). This suggests steric or electronic effects from sulfur’s position influence reactivity .
  • Thienyl vs. Phenyl: 1,2-Diphenylethanone () lacks sulfur, resulting in reduced electron-withdrawing effects and altered π-stacking capabilities.

b. Functional Group Variations

  • Hydroxyphenyl Substituents: 1-(3-Hydroxyphenyl)-ethanone () has a hydroxyl group that enables hydrogen bonding, increasing boiling point (426.20 K) compared to non-polar analogs. In contrast, this compound’s lack of hydrogen-bonding groups may reduce solubility in polar solvents .
  • Nitro Substituents: 1-(3-Nitrophenyl)-ethanone () exhibits strong electron-withdrawing effects, which could stabilize negative charges in intermediates. Thienyl groups offer moderate electron-withdrawing behavior due to sulfur’s electronegativity.

Physicochemical Properties

Compound Molecular Formula Key Substituents Boiling Point (K) Notable Properties
This compound C₁₀H₈OS₂ 3-Thienyl N/A High polarizability, π-conjugated
1,2-Diphenylethanone C₁₄H₁₂O Phenyl N/A Planar, aromatic stacking
1-(3-Hydroxyphenyl)-ethanone C₈H₈O₂ 3-Hydroxyphenyl 426.20 Hydrogen bonding, higher solubility
1-(3-Nitrophenyl)-ethanone C₈H₇NO₃ 3-Nitrophenyl N/A Electron-withdrawing, reactive

Data compiled from NIST sources () and catalytic studies ().

Key Research Findings

Electronic Effects : Thienyl groups enhance conjugation but may reduce enantioselectivity in catalysis compared to phenyl or 2-thienyl systems .

Solubility Limitations: The absence of polar substituents in this compound likely limits its solubility in aqueous environments, contrasting with hydroxyphenyl analogs .

Material Applications : The compound’s π-conjugated structure suggests utility in organic electronics, though direct studies are needed.

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